R-268712

Kinase inhibition TGF-β signaling IC50 comparison

Researchers requiring a highly selective ALK5 inhibitor for fibrosis studies face a market saturated with compounds of variable potency and selectivity. R-268712 resolves this with sub-5 nM ALK5 potency and an exceptionally wide ~5000-fold selectivity margin over p38 MAPK, ensuring target specificity unattainable with earlier inhibitors like SB-431542 or SB-525334. - ALK5 IC₅₀: 2.5 nM; Cellular Smad3 IC₅₀: 10.4 nM in HFL-1 cells. - Validated in UUO renal fibrosis, Thy1 nephritis, and BLM-induced pulmonary fibrosis models. - Orally bioavailable with dose-proportional pharmacokinetics (AUC₀₋₂₄ from 0.075 to 8.2 μg·h/mL over 0.3-10 mg/kg). Supplied as a high-purity crystalline solid with batch-specific QC documentation. Ideal for medicinal chemistry benchmarking and in vivo pharmacology.

Molecular Formula C20H18FN5O
Molecular Weight 363.4 g/mol
CAS No. 879487-87-3
Cat. No. B1678706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-268712
CAS879487-87-3
Synonyms2-(4-(2-fluoro-5-(3-(6-methylpyridine-2-yl)-1H-pyrazol-4-yl)phenyl)pyrazol-1-yl)ethanol
R-268712
Molecular FormulaC20H18FN5O
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=C(C=C3)F)C4=CN(N=C4)CCO
InChIInChI=1S/C20H18FN5O/c1-13-3-2-4-19(24-13)20-17(11-22-25-20)14-5-6-18(21)16(9-14)15-10-23-26(12-15)7-8-27/h2-6,9-12,27H,7-8H2,1H3,(H,22,25)
InChIKeyJQGOCCALXFSRHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





R-268712: ALK5 Inhibitor for TGF-β Research


R-268712 (CAS: 879487-87-3) is a novel, orally active small-molecule inhibitor of activin receptor-like kinase 5 (ALK5), the type I receptor for transforming growth factor-β (TGF-β). In vitro kinase inhibition assays demonstrate that R-268712 exhibits potent ALK5 inhibition with an IC₅₀ of 2.5 nM, and it displays approximately 5000-fold greater selectivity for ALK5 over p38 mitogen-activated protein kinase (MAPK), for which the IC₅₀ is 12.1 μM [1]. The compound inhibits Smad3 phosphorylation in a dose-dependent manner, with a cellular IC₅₀ of 10.4 nM in HFL-1 cells, and demonstrates antifibrotic efficacy across multiple validated in vivo renal and pulmonary fibrosis models [2].

Why R-268712 Cannot Be Substituted


Generic substitution among ALK5 inhibitors is scientifically unsound due to substantial differences in potency, kinase selectivity profiles, and oral pharmacokinetics that directly affect in vivo target engagement and antifibrotic efficacy [1]. Although multiple ALK5 inhibitors are commercially available—including SB-525334 (ALK5 IC₅₀ = 14.3 nM), SB-431542 (ALK5 IC₅₀ = 94 nM), and Galunisertib (LY2157299)—these compounds differ markedly in their selectivity windows, cellular Smad inhibition potency, and oral bioavailability parameters [2]. R-268712 demonstrates a unique combination of sub-5 nM ALK5 potency coupled with an exceptionally wide p38 MAPK selectivity margin (~5000-fold) that is not replicated across other inhibitors in the class . Consequently, substitution without re-validation of target inhibition and downstream signaling effects risks producing non-comparable experimental results, particularly in in vivo fibrosis models where pharmacokinetic exposure directly determines therapeutic outcomes.

R-268712: Quantitative Evidence for Selection


ALK5 Potency vs SB-525334 and SB-431542

R-268712 inhibits ALK5 kinase activity with an IC₅₀ of 2.5 nM in cell-free kinase assays, representing a 5.7-fold increase in potency relative to SB-525334 (ALK5 IC₅₀ = 14.3 nM) and a 37.6-fold increase relative to SB-431542 (ALK5 IC₅₀ = 94 nM) when evaluated under comparable in vitro kinase inhibition conditions [1]. This quantitative potency advantage enables lower compound concentrations to achieve equivalent target engagement, which may reduce off-target effects in cellular and in vivo experimental systems. The 2.5 nM IC₅₀ positions R-268712 among the most potent ATP-competitive ALK5 inhibitors in the preclinical toolkit .

Kinase inhibition TGF-β signaling IC50 comparison

Kinase Selectivity Over p38 MAPK

R-268712 demonstrates approximately 5000-fold selectivity for ALK5 over p38 mitogen-activated protein kinase (MAPK), with an ALK5 IC₅₀ of 2.5 nM compared to a p38 MAPK IC₅₀ of 12.1 μM . This selectivity margin is substantially wider than that reported for other commonly used ALK5 inhibitors such as TP0427736 (300-fold selectivity over ALK3, but p38 MAPK selectivity not consistently reported in comparable assays) . The broad selectivity window of R-268712 reduces the probability that observed antifibrotic effects in cellular or in vivo models are confounded by concurrent inhibition of p38 MAPK, a kinase involved in inflammatory cytokine production and stress responses that can independently modulate fibrosis outcomes . This is particularly relevant for experimental systems where p38 MAPK signaling may influence the disease phenotype under investigation.

Kinase selectivity p38 MAPK Off-target profiling

Oral Pharmacokinetics Profile

In male WKY/Hos rats, R-268712 exhibits dose-proportional oral pharmacokinetics across a broad dose range from 0.3 mg/kg to 10 mg/kg [1]. The area under the plasma concentration-time curve (AUC₀₋₂₄) increases from 0.075 μg·h/mL at 0.3 mg/kg to 0.28 μg·h/mL at 1 mg/kg, 1.6 μg·h/mL at 3 mg/kg, and 8.2 μg·h/mL at 10 mg/kg following single oral administration . This predictable dose-exposure relationship enables researchers to select appropriate dosing regimens with confidence in achieving target plasma concentrations for in vivo efficacy studies. In contrast, several alternative ALK5 inhibitors (e.g., SB-431542) exhibit poor oral bioavailability and are primarily used in vitro or via intraperitoneal administration, limiting their utility for chronic oral dosing in fibrosis models that require sustained target inhibition over weeks [2].

Pharmacokinetics Oral bioavailability In vivo dosing

Renal Fibrosis Efficacy in UUO Model

In the unilateral ureteral obstruction (UUO) model of renal fibrosis, oral administration of R-268712 at 1, 3, and 10 mg/kg daily for 3 days produced dose-dependent inhibition of renal luciferase activity in Col1a1-Luc transgenic reporter rats, a validated surrogate marker for type I collagen expression and fibrotic burden [1]. This short-term reporter assay enables rapid assessment of antifibrotic compound efficacy. At 1 mg/kg, R-268712 already produces measurable suppression of fibrosis-associated luciferase signals, with escalating inhibition observed at higher doses. In longer-term evaluations, R-268712 at 1 mg/kg administered orally once daily for 33 days significantly reduced proteinuria (p < 0.05 at day 21, sustained through day 28), suppressed glomerular sclerosis by 28%, and decreased renal hydroxyproline content in the heminephrectomized anti-Thy1 glomerulonephritis model [2]. These data establish R-268712 as a validated tool compound for renal fibrosis research with demonstrated efficacy across mechanistically distinct models.

Renal fibrosis UUO model Antifibrotic efficacy

Pulmonary Fibrosis in Bleomycin Model

In a bleomycin (BLM)-induced lung fibrosis model using Col1a1-IRES-Luc knock-in reporter mice, R-268712 effectively inhibited luciferase activity both in vivo and in primary mouse lung fibroblasts in vitro [1]. In this model, luciferase activity in the lung showed a significant increase 3 days after BLM treatment, while only a slight increase was observed in hydroxyproline content, demonstrating the sensitivity of the reporter system for early detection of collagen production [2]. R-268712 treatment suppressed the BLM-induced luciferase signal, indicating inhibition of de novo collagen synthesis by lung fibroblasts. This dual validation in both renal and pulmonary fibrosis models—with consistent inhibition of collagen I reporter activity across organs—distinguishes R-268712 from many ALK5 inhibitors that have been characterized primarily in single-organ fibrosis models. The reporter mouse data also establish fibroblasts as the major collagen-producing cells in lung fibrosis and confirm that ALK5 inhibition by R-268712 directly attenuates myofibroblast transdifferentiation, the key profibrotic cellular mechanism.

Pulmonary fibrosis Bleomycin model Collagen reporter

Smad3 Phosphorylation Inhibition

In HFL-1 human lung fibroblasts stimulated with TGF-β1, R-268712 inhibits Smad3 phosphorylation in a concentration-dependent manner with a cellular IC₅₀ of 10.4 nM . This value demonstrates that the compound maintains nanomolar potency in a physiologically relevant cellular context, with only a modest 4-fold shift from the biochemical ALK5 IC₅₀ (2.5 nM) to the cellular Smad3 phosphorylation IC₅₀. This tight translation from enzyme to cell-based assay indicates efficient cell permeability and target engagement without substantial cellular artifacts. At concentrations up to 300 nM (72-hour exposure), R-268712 inhibits myofibroblast transdifferentiation from fibroblasts in a dose-dependent manner without affecting cell growth, confirming that the compound does not exhibit cytotoxicity at concentrations well above those required for pathway inhibition . The defined cellular IC₅₀ provides researchers with a benchmark concentration (10.4 nM) for achieving ~50% inhibition of canonical TGF-β/Smad signaling in fibroblast culture systems.

Smad3 phosphorylation Cellular assay TGF-β signaling

R-268712: Validated Research Applications


Renal Fibrosis: UUO & Anti-Thy1 Models

R-268712 is validated for renal fibrosis studies in the UUO model using Col1a1-Luc transgenic reporter rats, where oral administration at 1, 3, or 10 mg/kg daily for 3 days produces dose-dependent inhibition of renal luciferase activity, a quantitative surrogate for collagen I expression [1]. For longer-term studies, the compound is efficacious in the heminephrectomized anti-Thy1 glomerulonephritis model at 1 mg/kg/day oral dosing for 33 days, with documented reductions in proteinuria, serum creatinine, glomerular sclerosis (28% reduction), and renal hydroxyproline content . These models provide complementary readouts: short-term reporter assays enable rapid screening of dosing regimens, while long-term functional and histological endpoints confirm disease-modifying effects. Researchers should select the UUO reporter model for high-throughput assessment of antifibrotic activity and the Thy1 model for evaluating effects on glomerular structure and renal function.

Bleomycin-Induced Pulmonary Fibrosis Model

R-268712 is validated in the bleomycin (BLM)-induced pulmonary fibrosis model using Col1a1-IRES-Luc knock-in reporter mice, a system that enables early detection of collagen production within 3 days of BLM challenge [1]. In this model, R-268712 inhibits luciferase activity both in vivo and in primary mouse lung fibroblasts, confirming that the compound directly suppresses collagen synthesis by fibroblasts, the principal collagen-producing cells in lung fibrosis. This application is particularly suitable for investigating the role of ALK5/TGF-β signaling in early-stage pulmonary fibrosis initiation and for screening antifibrotic interventions in a system with validated correlation between luciferase activity and hydroxyproline content . The reporter mouse model is recommended for studies requiring sensitive, quantitative readouts of collagen I expression with reduced animal numbers and shortened experimental timelines compared to traditional histological endpoints.

Myofibroblast Transdifferentiation & Smad3 Signaling

R-268712 is optimized for in vitro studies of fibroblast biology, with a defined cellular IC₅₀ of 10.4 nM for Smad3 phosphorylation inhibition in HFL-1 human lung fibroblasts [1]. At concentrations up to 300 nM (72-hour exposure), the compound inhibits TGF-β1-induced myofibroblast transdifferentiation (MTD) from fibroblasts in a dose-dependent manner without affecting cell growth, confirming the absence of cytotoxicity at concentrations ~30-fold above the cellular IC₅₀. This application is ideal for experiments investigating TGF-β/Smad3-dependent gene expression programs, extracellular matrix protein production, and fibroblast-to-myofibroblast phenotypic conversion. Researchers should use R-268712 at 10-30 nM for near-complete Smad3 pathway inhibition in acute signaling assays, and 100-300 nM for sustained pathway suppression in multi-day differentiation experiments, ensuring consistent target engagement throughout the experimental timeline .

ALK5 Inhibitor Benchmarking Reference

R-268712 serves as an ideal reference standard for benchmarking novel ALK5 inhibitors or TGF-β pathway modulators due to its well-characterized combination of sub-5 nM ALK5 potency (IC₅₀ = 2.5 nM), 5000-fold p38 MAPK selectivity, dose-proportional oral pharmacokinetics (AUC₀₋₂₄ from 0.075 to 8.2 μg·h/mL across 0.3-10 mg/kg), and validation across multiple in vivo fibrosis models [1]. Unlike earlier-generation ALK5 inhibitors such as SB-431542 (limited oral bioavailability) or SB-525334 (14.3 nM ALK5 IC₅₀, requiring 10 mg/kg for efficacy), R-268712 offers a modern benchmark that reflects the potency and selectivity achievable with optimized ATP-competitive ALK5 inhibitors . This application is particularly valuable for medicinal chemistry programs developing next-generation ALK5 inhibitors, for pharmacology studies comparing efficacy across ALK5 inhibitors with divergent selectivity profiles, and for validating new TGF-β pathway reporter assays against a compound with established in vitro and in vivo performance characteristics [2].

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